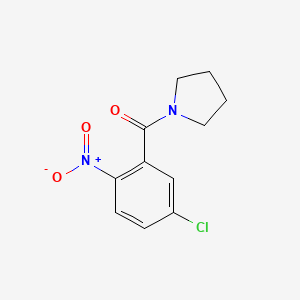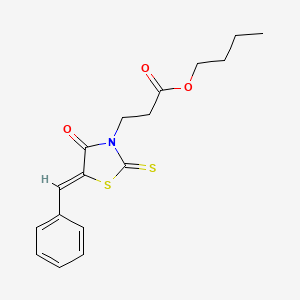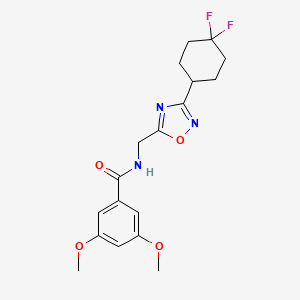![molecular formula C12H22N2O2 B2974100 3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097893-75-7](/img/structure/B2974100.png)
3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea” is a chemical compound. The tert-butyl group in the compound is a bulky substituent . The compound also contains a cyclohexane ring, which can exist in different conformations .
Molecular Structure Analysis
The structure of “3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea” includes a cyclohexane ring and a tert-butyl group. The cyclohexane ring can adopt different conformations, and the most stable conformation is usually the one where bulky substituents are in the equatorial position .Scientific Research Applications
Structural and Hydrogen Bonding Characteristics
The study of nitrogen-containing analogues of chorismic acid, including molecules with cyclohexane rings and urethane side chains, provides insight into the structural characteristics and hydrogen bonding behavior of similar compounds. These molecules exhibit regular chair forms for the cyclohexane rings and extended urethane side chains in a trans-trans conformation. The NH--CO moieties of the urethane side chains and hydroxyl substituents participate in extensive hydrogen bonding, which is crucial for understanding the interaction and reactivity of such compounds in various chemical and biological systems (Mackay, Mcleish, & Campbell, 1995).
Medicinal Chemistry and Pharmacological Potential
While the specific compound 3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is not directly mentioned in the provided studies, the research on similar compounds with tert-butyl and urea functionalities suggests potential pharmacological applications. For instance, certain 1,3-disubstituted ureas and phenyl N-substituted carbamates have shown antiarrhythmic and hypotensive properties in vivo, indicating the therapeutic potential of structurally related compounds (Chalina, Chakarova, & Staneva, 1998).
Metabolic Pathways and Biological Transformations
Research into the metabolism of tert-butylcyclohexanones in rabbits reveals the reduction to secondary alcohols and their extensive excretion conjugated with glucuronic acid. This study provides valuable insights into the metabolic pathways and biological transformations that similar compounds, including those with tert-butyl groups and cyclohexene rings, might undergo in living organisms (Cheo, Elliott, & Tao, 1967).
Synthesis and Chemical Reactivity
The synthesis of jenamidines A1/A2 through reactions involving enolate and cyanamide methyl ester, leading to vinylogous ureas, exemplifies the chemical reactivity and synthetic applications of compounds with urea functionalities. This research demonstrates the versatility of such compounds in synthetic organic chemistry and their potential as intermediates in the synthesis of more complex molecules (Snider & Duvall, 2005).
Supramolecular Chemistry and Photophysical Properties
The development of supramolecular lanthanide-calix[4]arene hybrids through covalent bonding and the investigation of their photophysical properties highlight the potential of urethane-modified compounds in the construction of materials with desirable optical characteristics. These hybrids exhibit attractive green and red luminescence, underscoring the importance of such compounds in materials science and photophysical research (Yan, Wang, & Ma, 2009).
Safety and Hazards
While specific safety and hazard information for “3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea” is not available, it’s important to handle all chemical compounds with care. For similar compounds, precautions include avoiding dust formation, avoiding breathing in mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
1-tert-butyl-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)14-10(15)13-9-12(16)7-5-4-6-8-12/h5,7,16H,4,6,8-9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHZKYFGSHDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCCC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)
![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)
![methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)

![2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2974023.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)
amino)acetate](/img/structure/B2974026.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2974029.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)

![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)